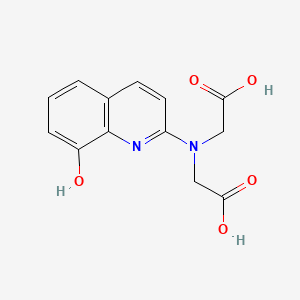
N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine is a synthetic organic compound known for its versatile applications in various scientific fields It is characterized by the presence of a carboxymethyl group and an 8-hydroxyquinoline moiety attached to a glycine backbone
Aplicaciones Científicas De Investigación
N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.
Industry: Utilized in the formulation of materials with specific properties, such as corrosion inhibitors or catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 8-hydroxyquinoline and glycine.
Reaction with Chloroacetic Acid: Glycine is reacted with chloroacetic acid to introduce the carboxymethyl group.
Coupling Reaction: The carboxymethylated glycine is then coupled with 8-hydroxyquinoline under appropriate conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.
Substitution: The carboxymethyl group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline derivatives.
Mecanismo De Acción
The mechanism of action of N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine involves its ability to chelate metal ions. The compound can form stable complexes with various metal ions, influencing their reactivity and availability. This chelation process is crucial in its applications in coordination chemistry, biology, and medicine. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with biological macromolecules.
Comparación Con Compuestos Similares
N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine can be compared with other similar compounds, such as:
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacking the carboxymethyl and glycine moieties.
N-(Carboxymethyl)glycine: A simpler analog that lacks the quinoline ring, resulting in different chemical properties.
Quinoline-2-carboxylic acid: Another related compound with a quinoline ring and a carboxyl group, but without the glycine moiety.
Uniqueness: this compound is unique due to the combination of the carboxymethyl group, 8-hydroxyquinoline moiety, and glycine backbone. This unique structure imparts distinct chemical properties and enhances its versatility in various applications.
Propiedades
IUPAC Name |
2-[carboxymethyl-(8-hydroxyquinolin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-9-3-1-2-8-4-5-10(14-13(8)9)15(6-11(17)18)7-12(19)20/h1-5,16H,6-7H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMBBQGUFPTHLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)
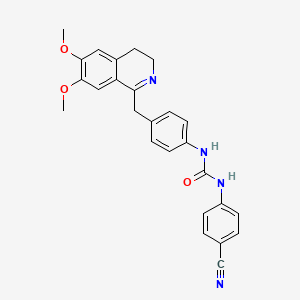
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2372888.png)
![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)
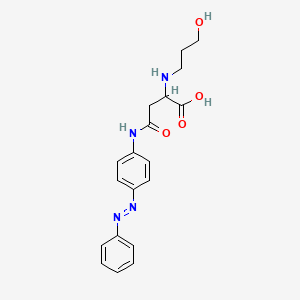
![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)
![3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2372898.png)
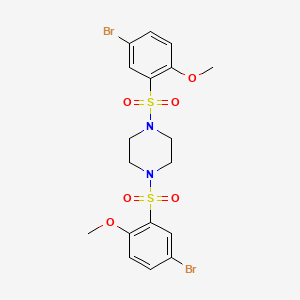
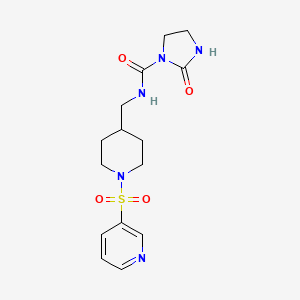
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2372902.png)
![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)
![N-[1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2372905.png)

![2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2372907.png)
